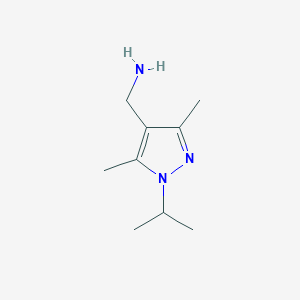

1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Description

Properties

IUPAC Name |

(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-6(2)12-8(4)9(5-10)7(3)11-12/h6H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIVHOMPHCAFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629676 | |

| Record name | 1-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007540-98-8 | |

| Record name | 1-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine: Synthesis, Characterization, and Application Framework

This document provides an in-depth technical overview of the N-heterocyclic compound 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS Number: 1007540-98-8). Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple recitation of facts to explain the causality behind the synthetic strategy, analytical validation, and potential applications of this valuable research chemical. The pyrazole core is a privileged scaffold in modern pharmacology, and understanding the nuances of its substituted derivatives is critical for innovation.[1][2][3]

Core Compound Analysis and Strategic Importance

This compound is a substituted aminomethyl pyrazole. Its structure is notable for several key features that dictate its chemical behavior and potential utility:

-

The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring is metabolically stable and serves as a versatile scaffold for building complex molecules.[4] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a frequent component of pharmacologically active agents.[5]

-

Substitution Pattern: The 1-isopropyl and 3,5-dimethyl groups provide steric bulk and lipophilicity, which can significantly influence binding affinity, selectivity, and pharmacokinetic properties of derivative compounds.

-

The 4-Aminomethyl Group: This primary amine is the principal reactive handle for synthetic diversification. It serves as a key nucleophile, allowing for the introduction of a wide array of functional groups and the construction of larger, more complex molecules through techniques like amide coupling, reductive amination, and urea formation.

This specific combination of features makes the compound a valuable building block, particularly as an intermediate in the synthesis of kinase inhibitors and other targeted therapeutics.[4]

Physicochemical and Structural Data Summary

| Property | Value | Source |

| CAS Number | 1007540-98-8 | [6][7] |

| Molecular Formula | C₉H₁₇N₃ | |

| Molecular Weight | 167.26 g/mol | [8] |

| IUPAC Name | (3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methanamine | [8] |

| SMILES | CC1=C(C(=NN1C(C)C)C)CN | [8] |

| Monoisotopic Mass | 167.14224 Da | [8] |

| Predicted XlogP | 0.6 | [8] |

| Appearance | Not Available | - |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Solubility | Not Available | - |

Proposed Synthetic Pathway and Experimental Protocols

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical two-step synthetic pathway can be proposed based on well-established transformations of the pyrazole core. The strategy involves the formylation of a pyrazole precursor followed by reductive amination. This approach offers high yields and a straightforward purification process.

Caption: Proposed two-step synthesis of the target compound.

Protocol 2.1: Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Intermediate)

This protocol utilizes the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich heterocyclic rings.[9][10][11][12] The reaction proceeds by generating a Vilsmeier reagent in situ, which then acts as the electrophile.

Materials:

-

1-Isopropyl-3,5-dimethyl-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

Step-by-Step Methodology:

-

Vilsmeier Reagent Preparation: In a three-neck round-bottom flask fitted with a dropping funnel, nitrogen inlet, and magnetic stirrer, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Allow the resulting viscous mixture to stir at 0 °C for an additional 30 minutes.

-

Formylation: Dissolve 1-Isopropyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60 °C and stir for 2-4 hours. The causality here is that thermal energy is required to overcome the activation barrier for the electrophilic aromatic substitution on the pyrazole ring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an EtOAc/Hexane mobile phase until the starting pyrazole spot is consumed.

-

Work-up and Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This hydrolyzes the intermediate iminium salt and quenches excess reagent.

-

Neutralization: Slowly add saturated NaHCO₃ solution until the pH of the aqueous layer is ~8. This neutralizes the acidic mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude aldehyde by column chromatography on silica gel using a gradient of EtOAc in hexanes.

Protocol 2.2: Synthesis of this compound (Target Compound)

This protocol employs direct reductive amination, which efficiently converts the intermediate aldehyde to the target primary amine in a single pot.[1][2] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride are effective reducing agents for the intermediate imine formed in situ.

Materials:

-

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1 M Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the pyrazole-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask. Add ammonium acetate (10 eq). The large excess of ammonium acetate serves as the ammonia source and buffer, driving the equilibrium towards the formation of the intermediate imine.

-

Reduction: Stir the mixture at room temperature for 30 minutes. Then, add sodium cyanoborohydride (1.5 eq) portion-wise. The choice of NaBH₃CN is critical as it is mild enough to selectively reduce the iminium ion in the presence of the aldehyde.

-

Reaction Progression: Stir the reaction at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting aldehyde.

-

Work-up and Quenching: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add deionized water to the residue.

-

Basification and Extraction: Basify the aqueous solution to pH >10 with 1 M NaOH to ensure the product is in its free-base form. Extract the aqueous layer with DCM or EtOAc (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by silica gel chromatography if necessary, often using a mobile phase containing a small percentage of triethylamine or ammonia in methanol/DCM to prevent streaking on the column.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the product's identity and purity. The following methods are standard for characterizing the target compound.

Caption: Workflow for purification and analytical quality control.

Expected Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts provide a fingerprint for the molecule.

| Expected ¹H NMR Shifts (Predicted) | Expected ¹³C NMR Shifts (Predicted) |

| Proton Assignment | δ (ppm) |

| -CH(CH₃)₂ (methine) | 4.4 - 4.6 (septet) |

| -CH₂NH₂ (methylene) | 3.6 - 3.8 (s) |

| Pyrazole-CH ₃ (x2) | 2.2 - 2.4 (s) |

| -CH(CH ₃)₂ (methyls) | 1.4 - 1.5 (d) |

| -NH₂ (amine) | 1.5 - 2.5 (br s) |

Note: Predicted shifts are based on analogous structures and standard chemical shift tables. Actual values may vary based on solvent and concentration.

Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight and assess purity.

-

Expected Ion: For Electrospray Ionization (ESI) in positive mode, the expected molecular ion would be [M+H]⁺.

-

Calculated m/z: 168.1495 (for C₉H₁₈N₃⁺)

Applications in Research and Drug Discovery

This compound is not an end-product therapeutic but rather a strategic starting material. Its primary value lies in its role as a scaffold for library synthesis in early-stage drug discovery.

-

Kinase Inhibitor Synthesis: The aminomethyl pyrazole moiety is a common feature in ATP-competitive kinase inhibitors. The primary amine can be elaborated to form complex side chains that interact with specific residues in the kinase hinge region or solvent-exposed surfaces, thereby conferring potency and selectivity.

-

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it can be used as a fragment for screening against biological targets. Hits can then be grown or linked to build more potent leads.

-

Combinatorial Chemistry: The reactive amine handle is ideal for parallel synthesis, allowing for the rapid generation of a large library of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

A specific Safety Data Sheet (SDS) should be consulted from the supplier before use.

References

-

Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN, 4. [Link]

-

Abdel-Wahab, B. F., et al. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

-

Pharmaffiliates. [(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine. [Link]

-

El-ziaty, A. K., et al. (2025). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]

-

Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

-

MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

-

PubChemLite. [(1-isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)methyl]amine. [Link]

Sources

- 1. ineosopen.org [ineosopen.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buy 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine [smolecule.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 1007540-98-8 | MFCD08691481 | (1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINE [aaronchem.com]

- 8. PubChemLite - [(1-isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)methyl]amine (C9H17N3) [pubchemlite.lcsb.uni.lu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel pyrazole compound, 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine. While direct, peer-reviewed studies on this specific molecule are not publicly available, this document synthesizes information from relevant patent literature and the broader understanding of pyrazole-based compounds in medicinal chemistry to propose a putative mechanism of action. The primary focus will be on its potential role as a modulator of cellular signaling pathways implicated in diseases where such modulation has therapeutic benefits. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of new chemical entities.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. Its unique chemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its stable aromatic nature, make it an ideal framework for the design of small molecule inhibitors and modulators of various biological targets. Historically, pyrazole derivatives have been successfully developed into drugs for a range of indications, including inflammation (e.g., celecoxib, a COX-2 inhibitor) and cancer. The continued exploration of novel pyrazole-containing molecules like this compound is driven by the potential to discover new therapeutic agents with improved efficacy and safety profiles.

Compound Profile: this compound

Chemical Structure:

Figure 2: Proposed mechanism of action targeting the GABA-A receptor in insects.

Experimental Protocols for Mechanism of Action Validation

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments would be necessary. The following outlines a logical workflow for these investigations.

4.1. In Vitro Target Engagement Assays

Objective: To determine if this compound directly interacts with and modulates the activity of insect GABA receptors.

Methodology: Radioligand Binding Assay

-

Preparation of Insect Neuronal Membranes: Homogenize nervous tissue from a relevant insect species (e.g., Drosophila melanogaster) in a buffered solution to isolate cell membranes rich in GABA receptors.

-

Radioligand Incubation: Incubate the prepared membranes with a known radiolabeled GABA receptor antagonist (e.g., [³H]EBOB) in the presence of varying concentrations of the test compound.

-

Separation and Scintillation Counting: Separate the bound and free radioligand via rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: A decrease in the binding of the radioligand in the presence of the test compound indicates competitive binding to the GABA receptor. Calculate the IC₅₀ value, which represents the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand.

4.2. Electrophysiological Assays

Objective: To assess the functional consequences of compound binding on the GABA-gated chloride channel.

Methodology: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

-

Oocyte Preparation and cRNA Injection: Harvest oocytes from Xenopus laevis and microinject them with cRNA encoding the subunits of the insect GABA receptor.

-

Electrophysiological Recording: After allowing for receptor expression (2-5 days), place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping.

-

Compound Application: Perfuse the oocyte with a solution containing GABA to elicit an inward chloride current. Subsequently, co-apply GABA and the test compound to observe any modulation of the GABA-induced current.

-

Data Analysis: An inhibition of the GABA-induced current by the test compound would confirm its antagonistic activity at the GABA receptor.

Experimental Workflow Diagram:

Figure 3: A stepwise experimental workflow for validating the mechanism of action.

Concluding Remarks and Future Directions

The available evidence from patent literature strongly suggests that this compound functions as a pesticide, likely through the antagonism of insect GABA receptors. However, this proposed mechanism of action remains putative and requires rigorous experimental validation. Future research should focus on the detailed experimental workflow outlined in this guide to unequivocally establish its molecular target and downstream functional effects. Furthermore, selectivity studies against vertebrate GABA receptors would be crucial to assess its potential safety profile for non-target organisms. The exploration of this and similar pyrazole derivatives could lead to the development of novel and effective crop protection agents.

References

-

Title: Pyrazolyl-methylamine derivatives as pesticides Source: European Patent Office, EP2394982A1 URL: [Link]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their broad spectrum of biological activities and their presence in numerous FDA-approved drugs.[3][4] This technical guide provides a comprehensive exploration of the diverse pharmacological properties of pyrazole derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial activities. We will delve into the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.

Introduction: The Enduring Legacy of the Pyrazole Ring

First synthesized in 1883 by Ludwig Knorr, the pyrazole ring has proven to be a "privileged scaffold" in the design of therapeutic agents.[1] Its metabolic stability and versatile chemical handles allow for the creation of diverse libraries of compounds with a wide array of pharmacological effects.[1] Commercially successful drugs such as the anti-inflammatory agent Celecoxib, the withdrawn anti-obesity drug Rimonabant, and the anticancer drug Crizotinib all feature a core pyrazole structure, underscoring its significance in modern drug design.[5][6][7][8][9] This guide will provide an in-depth analysis of the key biological activities that make pyrazole derivatives a continuing focus of drug discovery efforts.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[10][11] These compounds have been shown to target several key proteins and signaling pathways implicated in cancer progression.[3]

Mechanisms of Anticancer Action

The anticancer effects of pyrazole derivatives are multifaceted, often involving the inhibition of critical enzymes and signaling pathways that drive cancer cell growth and survival.[3]

-

Kinase Inhibition: A significant number of pyrazole derivatives exert their anticancer effects by inhibiting various protein kinases. For instance, some derivatives have shown potent inhibitory activity against EGFR, VEGFR-2, and CDKs, which are crucial for cancer cell proliferation, angiogenesis, and cell cycle progression.[12]

-

Induction of Apoptosis: Many pyrazole-containing compounds have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the activation of pro-apoptotic proteins like caspases and the inhibition of anti-apoptotic pathways.[3][13]

-

Cell Cycle Arrest: Pyrazole derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs).[13] For example, some compounds have been shown to increase the expression of cell cycle inhibitors like p21 and p27.[13]

-

Tubulin Polymerization Inhibition: Certain pyrazole derivatives can interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[14]

A simplified representation of some key anticancer mechanisms of pyrazole derivatives is illustrated below:

Caption: Key anticancer mechanisms of pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.

-

Substitution at N1: The substituent at the N1 position of the pyrazole ring is crucial for activity. Often, a substituted phenyl ring at this position enhances anticancer efficacy.

-

Substitution at C3 and C5: The groups at the C3 and C5 positions significantly influence the biological activity. The presence of aryl or heteroaryl moieties at these positions is a common feature in many potent anticancer pyrazole derivatives.

-

Hybrid Molecules: Combining the pyrazole scaffold with other pharmacologically active moieties, such as indole or quinoline, has led to the development of hybrid molecules with enhanced anticancer activity.[12]

| Compound Class | Key Substituents | Target(s) | Reported IC50 Values |

| Indole-Pyrazole Hybrids | Indole at C3/C5 | CDK2 | < 23.7 µM[12] |

| Pyrazole Carbaldehydes | Varied aryl groups | PI3 Kinase | 0.25 µM (MCF7 cells)[12] |

| Fused Pyrazoles | Fused heterocyclic rings | EGFR, VEGFR-2 | 0.09 µM (EGFR), 0.23 µM (VEGFR-2)[12] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[15]

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Pyrazole derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.[16] Replace the old medium with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).[16]

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[16]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Pyrazole derivatives have a long history as anti-inflammatory agents, with some of the earliest synthetic drugs belonging to this class.[17] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.[18]

Mechanism of Anti-inflammatory Action: COX Inhibition

Inflammation is a complex biological response mediated by signaling molecules, including prostaglandins.[18] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[19][20]

-

COX-1: Is constitutively expressed in most tissues and is involved in housekeeping functions such as protecting the gastric mucosa.[20]

-

COX-2: Is inducible and its expression is upregulated at sites of inflammation.[20][21]

Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[18] Pyrazole derivatives, most notably Celecoxib, have been developed as selective COX-2 inhibitors, offering a better safety profile.[18][21] The selective inhibition of COX-2 by these compounds reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.[19][22]

Caption: Mechanism of action of selective COX-2 inhibitor pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights

The selectivity of pyrazole derivatives for COX-2 over COX-1 is a key determinant of their therapeutic utility and is governed by specific structural features.

-

1,5-Diaryl Substitution: The presence of two aryl rings at the 1 and 5 positions of the pyrazole core is a common structural motif in selective COX-2 inhibitors.

-

Sulfonamide/Sulfone Moiety: A sulfonamide or sulfone group at the para-position of one of the aryl rings is crucial for binding to the secondary pocket of the COX-2 enzyme, conferring selectivity.[22]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Materials:

-

Wistar rats or Swiss albino mice

-

Pyrazole derivative (test compound)

-

Standard anti-inflammatory drug (e.g., Indomethacin or Celecoxib)

-

1% Carrageenan solution in saline

-

Pletysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

-

Grouping and Dosing: Divide the animals into groups: control (vehicle), standard, and test compound groups. Administer the test compound and standard drug orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Antimicrobial Activity: Combating Microbial Threats

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[10][24][25]

Mechanisms of Antimicrobial Action

The exact mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation, but several potential targets have been identified.

-

Inhibition of Essential Enzymes: Some pyrazoles may inhibit enzymes that are crucial for microbial survival, such as DNA gyrase or dihydrofolate reductase.

-

Disruption of Cell Membrane Integrity: Certain derivatives may interfere with the structure and function of the microbial cell membrane, leading to cell lysis.

-

Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some pyrazole compounds have been shown to inhibit the formation of microbial biofilms.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of pyrazole derivatives is influenced by the substituents on the pyrazole ring.

-

Halogen Substitution: The presence of halogen atoms (e.g., chlorine, fluorine) on the aryl rings attached to the pyrazole core often enhances antimicrobial activity.

-

Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiazole or thiadiazole, can broaden the spectrum of antimicrobial activity.[24][26]

| Compound Class | Key Substituents | Target Organisms | Reported MIC Values |

| Pyrazole-Thiadiazole Hybrids | Imidazothiadiazole moiety | Multi-drug resistant bacteria | 0.25 µg/mL[26] |

| Nitrofuran-containing Pyrazoles | Nitrofuran group | E. coli, S. aureus, C. albicans | Good activity reported[17] |

| Pyrazole Sulfonamides | Sulfonamide group | Gram-positive and Gram-negative bacteria | Moderate to potent activity[25] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Pyrazole derivatives (test compounds)

-

Standard antibiotic or antifungal drug

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds and the standard drug in the broth medium in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance.

Other Notable Biological Activities

Beyond the major areas discussed, pyrazole derivatives have shown promise in a variety of other therapeutic areas, including:

-

Anticonvulsant Activity [10]

-

Antidepressant Activity [10]

-

Anti-obesity Activity (e.g., Rimonabant, a CB1 receptor antagonist)[10][27][28][29][30][31]

The diverse biological profile of pyrazole derivatives continues to make them a highly attractive scaffold for the discovery of new drugs to treat a wide range of diseases.

Conclusion and Future Perspectives

The pyrazole scaffold has firmly established itself as a privileged structure in medicinal chemistry, with a rich history and a promising future. The versatility of its chemistry allows for the generation of vast libraries of compounds with diverse biological activities. While significant progress has been made in developing pyrazole-based drugs for inflammation and cancer, the full therapeutic potential of this heterocyclic core is yet to be realized. Future research should focus on exploring novel mechanisms of action, developing more selective and potent derivatives, and investigating their efficacy in a broader range of diseases. The continued exploration of structure-activity relationships and the application of modern drug design techniques will undoubtedly lead to the discovery of new and improved pyrazole-based therapeutics.

References

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available from: [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available from: [Link]

-

Celecoxib - StatPearls - NCBI Bookshelf. Available from: [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available from: [Link]

-

Celecoxib - Wikipedia. Available from: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available from: [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available from: [Link]

-

Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis. Available from: [Link]

-

“Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. Available from: [Link]

-

Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. Available from: [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available from: [Link]

-

What is the mechanism of Rimonabant? - Patsnap Synapse. Available from: [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. Available from: [Link]

-

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. Available from: [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. Available from: [Link]

-

Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. Available from: [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. Available from: [Link]

-

What is Rimonabant used for? - Patsnap Synapse. Available from: [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI. Available from: [Link]

-

Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. Available from: [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. Available from: [Link]

-

Pyrazoles as anticancer agents: Recent advances - SRR Publications. Available from: [Link]

-

Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC - PubMed Central. Available from: [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Available from: [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Publications. Available from: [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. Available from: [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available from: [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Available from: [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. Available from: [Link]

-

The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. Available from: [Link]

-

Rimonabant - Wikipedia. Available from: [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. Available from: [Link]

-

Some commercially available drugs containing pyrazole skeleton. - ResearchGate. Available from: [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

-

Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. Available from: [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. Available from: [Link]

-

Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. Available from: [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. Available from: [Link]

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. jchr.org [jchr.org]

- 11. srrjournals.com [srrjournals.com]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. mdpi.com [mdpi.com]

- 15. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 21. Celecoxib - Wikipedia [en.wikipedia.org]

- 22. news-medical.net [news-medical.net]

- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 24. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 27. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 28. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. What is Rimonabant used for? [synapse.patsnap.com]

- 30. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Rimonabant - Wikipedia [en.wikipedia.org]

Discovery of Novel Pyrazole Compounds: A Technical Guide for Drug Development Professionals

Introduction: The Enduring Privilege of the Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently prove to be exceptionally fruitful starting points for drug discovery. These are termed "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets through varied modifications. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential example of such a scaffold.[1][2][3][4][5] First synthesized in 1883, its derivatives have become integral components of a multitude of approved therapeutic agents, validating its versatility and importance.[2][5]

The success of pyrazole-containing drugs is extensive, spanning a wide range of therapeutic areas. Blockbuster drugs like the anti-inflammatory agent Celecoxib (Celebrex®) , the erectile dysfunction treatment Sildenafil (Viagra®) , and a host of targeted cancer therapies such as Crizotinib (Xalkori®) and Ruxolitinib (Jakafi®) all feature this core structure.[2][6][7][8][9] This broad utility stems from the pyrazole ring's unique combination of physicochemical properties: it is metabolically stable, capable of engaging in various non-covalent interactions including hydrogen bonding, and can serve as a bioisosteric replacement for other chemical groups, enhancing potency and optimizing pharmacokinetic profiles.[10][11][12]

This guide provides an in-depth exploration of the modern workflow for discovering novel pyrazole compounds, from rational library design and synthesis to hit identification and lead optimization. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind the experimental choices that drive a successful discovery campaign.

Chapter 1: Strategic Synthesis of Pyrazole Compound Libraries

The foundation of any discovery program is a chemically diverse and relevant compound library. The choice of synthetic methodology is a critical decision, balancing novelty, efficiency, and the desired substitution patterns to explore the chemical space around the pyrazole core.

Foundational Synthetic Methodologies: The Causality of Choice

While numerous methods exist, a few have remained cornerstones of pyrazole synthesis due to their reliability and versatility.

-

Knorr Pyrazole Synthesis: This is the most traditional and widely utilized method, involving the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[5][13][14]

-

Experimental Rationale: The Knorr synthesis is often the first choice for generating initial libraries due to the vast commercial availability of both starting material classes. This allows for the rapid creation of a large matrix of products by simply varying the diketone and the hydrazine. Its primary advantage is predictability and scalability.

-

-

1,3-Dipolar Cycloaddition: This method involves the reaction of an alkyne with a diazo compound.[7][15]

-

Experimental Rationale: This approach is particularly valuable when precise regiochemical control is needed, or when the substitution patterns required are not easily accessible through the Knorr synthesis. It offers an alternative pathway to novel analogues that might otherwise be synthetically challenging.

-

Modern Approaches: Enhancing Efficiency and Sustainability

Recent advancements have focused on improving the efficiency, atom economy, and environmental footprint of pyrazole synthesis.

-

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the final product, incorporating most or all of the atoms from the reactants.[13][16][17]

-

Experimental Rationale: MCRs are a powerful tool for rapidly building molecular complexity. From a drug discovery perspective, this means creating highly diverse and densely functionalized libraries in a fraction of the time required by traditional multi-step syntheses. This accelerates the timeline from library conception to screening.

-

-

Green Synthetic Strategies: The use of microwave irradiation, ultrasound, and environmentally benign solvents like water or ethanol is becoming standard practice.[17][18][19]

-

Experimental Rationale: Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes, increasing throughput.[18] Water-based syntheses not only reduce hazardous waste but can sometimes offer unique reactivity and selectivity profiles compared to traditional organic solvents.[17] These methods are not just environmentally conscious but also confer significant practical advantages in a high-throughput laboratory setting.

-

Experimental Protocol: A One-Pot, Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

This protocol exemplifies an efficient, multicomponent approach to generate complex pyrazole derivatives.[17]

-

Reagent Preparation: In a 50 mL round-bottom flask, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol, 66 mg), and hydrazine hydrate (1 mmol, 50 mg).

-

Solvent Addition: Add 10 mL of water to the flask.

-

Catalyst Introduction: Add a catalytic amount of cocamidopropyl betaine (CAPB) (10 mol%).

-

Addition of Final Component: Add ethyl acetoacetate (1 mmol, 130 mg) to the mixture.

-

Reaction Execution: Stir the mixture vigorously at 50-60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. If necessary, the product can be further purified by recrystallization from ethanol to yield the pure dihydropyrano[2,3-c]pyrazole derivative.

Visualization: Pyrazole Library Synthesis Workflow

The following diagram illustrates the strategic workflow for generating a diverse pyrazole library for screening.

Caption: Strategic workflow for pyrazole library generation.

Chapter 2: Identifying Active Compounds: Modern Screening Cascades

Once a library is synthesized, the next crucial phase is to identify "hits"—compounds that exhibit desired biological activity against a specific target. Modern screening paradigms integrate computational and experimental methods to maximize efficiency and reduce costs.

High-Throughput Virtual Screening (HTVS)

HTVS is a computational technique used to screen large libraries of compounds against a 3D model of a biological target.[20][21]

-

Methodology Rationale: The primary driver for using HTVS is economic and temporal efficiency. It allows for the in silico evaluation of millions of virtual compounds, far more than can be practically synthesized and tested. This process helps prioritize which compounds to synthesize or purchase, enriching the physical screening library with compounds that have a higher probability of being active.[20] It is a powerful tool for hypothesis generation before committing significant laboratory resources.

Protocol: Virtual Screening for Pyrazole-Based Kinase Inhibitors

-

Target Preparation: Obtain a high-resolution crystal structure of the target kinase (e.g., CDK8, VEGFR-2) from the Protein Data Bank (PDB).[20][22] Prepare the protein structure using software like Schrödinger's Maestro by removing water molecules, adding hydrogens, and optimizing the hydrogen bond network. Define the binding site (typically the ATP pocket).

-

Ligand Library Preparation: Source a virtual library of pyrazole compounds from databases like PubChem or ZINC.[20] Prepare the ligands by generating 3D coordinates, assigning correct bond orders, and determining possible ionization states at physiological pH.

-

Docking Simulation: Use a docking program (e.g., Glide, AutoDock) to systematically place each ligand from the library into the defined binding site of the target protein.

-

Scoring and Ranking: Score each docked pose based on a scoring function that estimates the binding affinity. Rank all compounds in the library based on their docking scores.

-

Hit Selection: Select the top-ranking compounds (e.g., top 1-5%) for visual inspection of their binding modes and for subsequent acquisition or synthesis for in vitro testing.

High-Throughput Screening (HTS)

HTS involves the automated testing of large numbers of compounds against a specific biological target in a miniaturized, parallel format (e.g., 384- or 1536-well plates).[23][24]

-

Methodology Rationale: HTS is the experimental workhorse for hit identification. Its value lies in its ability to empirically test tens of thousands to millions of compounds, providing quantitative data on their biological activity (e.g., IC₅₀ values). This is the definitive step to confirm the hypotheses generated by virtual screening or to find novel hits from unbiased library screens.

Visualization: The Screening Cascade Workflow

This diagram shows the logical flow from a large compound collection to a small set of confirmed hits.

Caption: A typical high-throughput screening cascade workflow.

Chapter 3: The Iterative Process of Hit-to-Lead and SAR

Identifying a hit is only the beginning. The hit-to-lead process aims to transform these initial, often modestly potent, compounds into "leads" with improved potency, selectivity, and drug-like properties. This is achieved through a systematic, iterative process of Structure-Activity Relationship (SAR) studies.[25][26]

The Core Principles of SAR

SAR is the process of synthesizing and testing a series of structurally related compounds to understand how specific chemical features influence biological activity.[27] For the pyrazole scaffold, key points of modification include:

-

N1-substitution: Modifying this position can significantly impact solubility, cell permeability, and interactions with the protein target.

-

C3, C4, and C5-substituents: These positions are critical for probing the binding pocket to enhance potency and selectivity. For instance, in kinase inhibitors, one of these positions often projects a group that forms a crucial hydrogen bond with the kinase "hinge" region.[28]

Visualization: The Iterative Cycle of Medicinal Chemistry

The SAR process is a closed loop of design, synthesis, and testing, as illustrated below.

Caption: The iterative cycle of SAR in drug discovery.

Pyrazole as a Bioisostere: A Strategic Advantage

A key strategy in lead optimization is bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties. The pyrazole ring is an excellent bioisostere.[10][11]

-

Rationale for Use:

-

Amide/Phenol Replacement: The N-H of an unsubstituted pyrazole can mimic the hydrogen-bonding capability of an amide or a phenol but often imparts greater metabolic stability and more favorable lipophilicity.[10][12]

-

Arene Replacement: Replacing a phenyl ring with a pyrazole ring can alter electronic properties, improve solubility, and introduce new vectors for interaction with the target protein, potentially leading to increased potency or selectivity.[12]

-

A classic example involved the development of CB1 cannabinoid receptor antagonists, where the pyrazole moiety of the drug Rimonabant was successfully replaced with other heterocycles like thiazoles and imidazoles to explore new intellectual property space and modulate properties.[29]

Chapter 4: Case Study - The Ascendancy of Pyrazoles as Kinase Inhibitors

The development of protein kinase inhibitors is a testament to the power of the pyrazole scaffold in modern drug discovery.[1][28][30] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[1][22]

Mechanism of Action at the ATP-Binding Site

Most pyrazole-based kinase inhibitors are ATP-competitive, meaning they bind to the same site as the natural substrate, ATP. The pyrazole core is exceptionally well-suited for this role.

-

Key Interactions: The adjacent nitrogen atoms of the pyrazole ring are perfectly positioned to act as hydrogen bond donors and acceptors. This allows them to form one or more critical hydrogen bonds with the "hinge region" of the kinase, a key anchoring interaction that is essential for high-affinity binding.[28] The substituents at the C3, C4, and C5 positions then explore adjacent hydrophobic pockets to achieve both potency and selectivity against other kinases.

Quantitative Data: Representative Pyrazole-Based Kinase Inhibitors

The table below summarizes the activity of several pyrazole compounds against various cancer-related targets, demonstrating the scaffold's versatility.

| Compound Class/Example | Target(s) | Key Indication(s) | Reported IC₅₀ / Activity |

| Ruxolitinib [2] | JAK1 / JAK2 | Myelofibrosis | IC₅₀ ≈ 3 nM for both JAK1 and JAK2 |

| Crizotinib [2] | ALK / ROS1 | Non-Small Cell Lung Cancer | IC₅₀ ≈ 24 nM for ALK |

| CDK8 Inhibitor Leads [20] | CDK8 | Oncology (discovery stage) | Identified via HTVS; candidates for further optimization |

| EGFR/VEGFR-2 Inhibitors [22] | EGFR / VEGFR-2 | Oncology (discovery stage) | Fused pyrazoles with IC₅₀ values as low as 0.06 µM (EGFR) and 0.22 µM (VEGFR-2) |

| ASK1 Inhibitor Leads [30] | ASK1 | Neurodegenerative Diseases | Cell IC₅₀ = 95 nM for optimized macrocyclic pyrazole |

Visualization: Inhibition of the JAK-STAT Signaling Pathway

The diagram below illustrates how a pyrazole-based inhibitor like Ruxolitinib blocks a key cancer-related signaling pathway.

Caption: Ruxolitinib inhibits JAK kinase phosphorylation of STAT.

Conclusion and Future Perspectives

The pyrazole scaffold is not merely a historical footnote in medicinal chemistry; it is a dynamic and increasingly vital component of the modern drug discovery engine.[2] The number of FDA-approved drugs containing a pyrazole nucleus has risen significantly in the past decade, a trend that shows no sign of slowing.[12][31] Its metabolic stability, synthetic tractability, and versatile binding capabilities ensure its continued relevance.[2]

Future discoveries will likely arise from the integration of advanced synthetic methods, such as flow chemistry and biocatalysis, with powerful computational tools and novel screening platforms. As our understanding of disease biology deepens, the pyrazole scaffold will undoubtedly be adapted to create highly selective and potent modulators of new and challenging drug targets, cementing its status as a truly privileged and enduring structure in the quest for new medicines.

References

-

F. Bennani, L. Doudach, et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

-

National Institutes of Health (NIH). (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

-

S. S. Gholap, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

National Institutes of Health (NIH). (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Available at: [Link]

-

ResearchGate. (2024). Examples of pyrazole-containing drugs and their pharmacological activities. Available at: [Link]

-

N. Sajjadifar, et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies. Available at: [Link]

-

Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at: [Link]

-

S. A. F. Galal, et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

-

ResearchGate. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Available at: [Link]

-

Preprints.org. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]

-

A. A. Fayed, et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

M. A. Topchiy, et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]

-

P. A. Brough, et al. (2008). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry. Available at: [Link]

-

National Institutes of Health (NIH). (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]

-

A. C. G. de Oliveira, et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

-

S. Thomas, et al. (2021). Recent Advances in the Synthesis of Pyrazole Derivatives. Current Organic Synthesis. Available at: [Link]

-

T. H. Graham, et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

G. Achaiah, et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

J. H. M. Lange, et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

A. M. M. Genedy & M. M. Ghorab. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Available at: [Link]

-

S. K. G. Kumar. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

-

J. Li, et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

S. Kumar, et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]

-

ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. Available at: [Link]

-

L. F. P. G. de Sousa, et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents. Available at: [Link]

-

A. Singh, et al. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Molecular Diversity. Available at: [Link]

-

ResearchGate. (2025). (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]

-

A. M. Dar & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy. Available at: [Link]

-

ResearchGate. (n.d.). Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. Available at: [Link]

-

Taylor & Francis Online. (2016). Green Methods for the Synthesis of Pyrazoles: A Review. Available at: [Link]

-

ResearchGate. (n.d.). Structure–activity relationship (SAR) for pyrazole derivatives. Available at: [Link]

-

Royal Society of Chemistry. (2008). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry. Available at: [Link]

-

Bentham Science. (n.d.). Design, Synthesis and hMAO Inhibitory Screening of Novel 2-Pyrazoline Analogues. Available at: [Link]

-

Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

-

National Institutes of Health (NIH). (2011). High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. PMC. Available at: [Link]

-

ResearchGate. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade | Request PDF. Available at: [Link]

-

ACS Publications. (2019). Proteasome Inhibitors with Pyrazole Scaffolds from Structure-Based Virtual Screening. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. chemmethod.com [chemmethod.com]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 23. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. mdpi.com [mdpi.com]

- 31. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

"1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine" spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Predicted Spectral Data of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral characteristics of the novel research compound this compound (CAS No: 1007540-98-8).[1] Due to the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to construct a detailed and predictive spectral profile. The aim is to equip researchers, scientists, and drug development professionals with a robust analytical framework for the identification and characterization of this molecule.

Introduction and Molecular Structure

This compound is a substituted pyrazole with a molecular formula of C₉H₁₇N₃ and a molecular weight of 167.26 g/mol .[1] Its structural architecture, featuring a highly substituted pyrazole core linked to a primary amine, suggests its potential utility as a scaffold in medicinal chemistry and as a versatile building block in synthetic organic chemistry.[1] A thorough understanding of its spectral properties is paramount for its unambiguous identification in a laboratory setting.

The structural features that will dictate the spectral output are:

-

An N-isopropyl group on the pyrazole ring.

-

Two methyl groups at positions 3 and 5 of the pyrazole ring.

-

A methanamine (-CH₂NH₂) group at position 4.

-

The heteroaromatic pyrazole ring itself.

Caption: Predicted Major Fragmentation Pathways.

-

Loss of a Methyl Radical (m/z 152): A common fragmentation pathway for isopropyl groups is the loss of a methyl radical (•CH₃, 15 Da) to form a stable secondary carbocation. This would result in a significant peak at m/z 152 .

-

Loss of an Isopropyl Radical (m/z 124): Cleavage of the entire isopropyl group (•C₃H₇, 43 Da) from the pyrazole nitrogen would lead to a fragment at m/z 124 .

-

Alpha-Cleavage (m/z 150): Alpha-cleavage next to the primary amine is a highly favorable process. The loss of an amino radical (•NH₂, 17 Da) would generate a stable benzylic-type cation, resulting in a strong peak at m/z 150 .

Conclusion

This guide presents a comprehensive, albeit predictive, spectral analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a detailed roadmap for the structural confirmation of this compound. Key identifying features include the characteristic septet-doublet pattern of the isopropyl group in the ¹H NMR, the two distinct N-H stretching bands in the IR spectrum, and a prominent molecular ion peak at m/z 167 with key fragments at m/z 152 and 150 in the mass spectrum. While these predictions are grounded in established spectroscopic principles, experimental verification remains the definitive standard for structural elucidation.

References

-

University of California, Los Angeles. "IR Spectroscopy Tutorial: Amines." UCLA Chemistry & Biochemistry. [Link]

-

Pharmaffiliates. "[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine." Pharmaffiliates. [Link]

-

Chemistry LibreTexts. "IR Sample Preparation: A Practical Guide." Chemistry LibreTexts. [Link]

-

Chem Help ASAP. "Predicting likely fragments in a mass spectrum." YouTube. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of the novel compound, 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine. The document is structured to provide researchers, scientists, and drug development professionals with both theoretical insights and practical, field-proven methodologies. We will delve into the structural determinants of this compound's solubility, outline robust experimental protocols for its quantitative assessment, and explore the utility of in-silico models for predictive analysis. The overarching goal is to equip the reader with the necessary tools to effectively characterize the solubility profile of this and similar pyrazole derivatives, a critical parameter in the pharmaceutical development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug candidate to be effective, it must possess adequate aqueous solubility to ensure dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream.[1][2][3] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure.[2] Therefore, a thorough understanding and accurate measurement of a compound's solubility are paramount in the early stages of drug discovery and development.[3]

The subject of this guide, this compound, is a substituted pyrazole derivative. The pyrazole moiety is a common scaffold in medicinal chemistry, known for its diverse biological activities.[4][5] However, pyrazole derivatives can exhibit a wide range of solubilities, often characterized by poor water solubility.[6][7] This guide will provide a systematic approach to characterizing the solubility of this specific amine-containing pyrazole.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure.[1] Let us dissect the key structural features of this compound and their likely impact on its solubility.

-

The Pyrazole Core: The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While pyrazole itself has some water solubility, its derivatives, particularly those with non-polar substituents, tend to be more lipophilic.[6][8][9]

-

Alkyl Substituents: The presence of an isopropyl group and two methyl groups on the pyrazole ring increases the molecule's non-polar surface area, which is expected to decrease its solubility in polar solvents like water.

-

The Primary Amine: The methanamine (-CH2NH2) substituent introduces a primary amine group. This is a critical feature as primary amines are basic and can be protonated in acidic to neutral pH environments. The resulting salt form is generally much more water-soluble than the free base.[1][10] This pH-dependent solubility is a key characteristic to be investigated.

Based on this structural analysis, we can hypothesize that this compound will exhibit:

-

Good solubility in a range of organic solvents.[6]

-

Limited intrinsic solubility in pure water.

-

Significantly increased aqueous solubility at lower pH values due to the protonation of the primary amine.

Physicochemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C9H17N3 | [11] |

| Molecular Weight | 167.26 g/mol | [11] |

In-Silico Solubility Prediction: A First Pass

Before embarking on extensive experimental work, in-silico prediction models offer a rapid and cost-effective way to estimate aqueous solubility.[12] These computational methods utilize large datasets of known molecules and their experimental solubilities to train machine learning algorithms.[12][13] These models can predict the solubility (often expressed as logS) of a new molecule based on its structure.

While numerous in-silico tools are available, it is crucial to understand that these are predictive and not a substitute for experimental determination.[12] However, they provide a valuable starting point for experimental design.

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. ijnrd.org [ijnrd.org]

- 5. Buy 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine [smolecule.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery | bioRxiv [biorxiv.org]

- 13. SolPredictor: Predicting Solubility with Residual Gated Graph Neural Network - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Abstract